crystal structure of 2-(1-Benzothiophen-2-yl)quinoline
crystal structure of 2-(1-Benzothiophen-2-yl)quinoline
An In-depth Technical Guide to the Crystal Structure of 2-(1-Benzothiophen-2-yl)quinoline
Foreword: Navigating the Known and the Novel
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction, underpins our understanding of structure-activity relationships (SAR), guides the design of new therapeutic agents, and unlocks the potential for novel functional materials. The molecule 2-(1-Benzothiophen-2-yl)quinoline represents a compelling fusion of two privileged heterocyclic scaffolds: quinoline, a cornerstone of numerous pharmaceuticals, and benzothiophene, a moiety known for a wide spectrum of biological activities.[1][2]
While a definitive, publicly archived crystal structure for the parent 2-(1-Benzothiophen-2-yl)quinoline is not available at the time of this writing, this guide serves a more fundamental purpose. It is designed as an in-depth technical whitepaper for researchers, scientists, and drug development professionals, outlining the comprehensive experimental and analytical workflow required to synthesize, crystallize, and structurally elucidate this molecule. By leveraging established protocols and drawing insights from closely related, structurally characterized analogues, we present a complete roadmap for the investigation of this promising compound. This document is not merely a report on a known structure but a guide to uncovering a new one.
Rationale and Synthetic Strategy
The core rationale for investigating this molecule lies in the synergistic potential of its constituent parts. Quinoline derivatives are known to possess a vast array of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][3] Similarly, the benzothiophene ring system is a key component in many biologically active compounds.[4] The direct linkage of these two systems creates a rigid, planar scaffold ideal for interacting with biological targets such as enzymes and DNA.
Proposed Synthetic Pathway: The Friedländer Annulation
A robust and high-yielding method for the synthesis of substituted quinolines is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For our target, a logical approach is the reaction of 2-aminobenzaldehyde with 1-(1-benzothiophen-2-yl)ethan-1-one.
Experimental Protocol: Synthesis
-
Reactant Preparation: To a solution of 2-aminobenzaldehyde (1.0 eq) in absolute ethanol (20 mL), add 1-(1-benzothiophen-2-yl)ethan-1-one (1.05 eq).
-
Catalyst Addition: Add a catalytic amount of potassium hydroxide (0.2 eq) to the mixture.
-
Reaction: Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield purified 2-(1-Benzothiophen-2-yl)quinoline.
Spectroscopic Confirmation (Anticipated Data)
Unambiguous confirmation of the synthesized product is critical before proceeding to crystallization.[5]
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for both the quinoline and benzothiophene ring systems in the aromatic region, typically between δ 7.0 and 8.5 ppm.[6][7] The protons on the quinoline ring adjacent to the nitrogen atom would appear most downfield.
-
¹³C NMR: The carbon spectrum will provide key information. Carbons adjacent to the nitrogen in the quinoline ring (C2 and C8a) are expected at lower fields (~148-152 ppm).[5] The benzothiophene carbons typically resonate between δ 110 and 140 ppm.[6]
-
HRMS (High-Resolution Mass Spectrometry): This will confirm the molecular formula (C₁₇H₁₁NS) by providing a highly accurate mass measurement.[6] The expected exact mass is approximately 261.0612 g/mol .[8]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic C=N and C=C stretching vibrations for the aromatic systems in the 1500-1620 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.
The Path to a Single Crystal: Crystallization and Data Collection
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. It is an empirical science requiring patience and systematic screening of conditions.
Crystallization Methodologies
A screening approach using multiple techniques is recommended:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture) to near saturation. Loosely cover the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Solvent/Anti-Solvent): Create a saturated solution of the compound in a good solvent (e.g., chloroform). Place this solution in a small, open vial inside a larger, sealed chamber containing a volatile anti-solvent (e.g., hexane or pentane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Solvent Layering: Similar to vapor diffusion, but involves carefully layering the less dense anti-solvent directly on top of the saturated solution of the compound. Crystals form at the interface.
X-ray Crystallography Workflow
Once a suitable crystal is obtained, the process of structure determination follows a well-defined path.[9]
Anticipated Structural Features and Properties
While the exact structure is unknown, we can infer likely features from related molecules, such as the dimorphs of Ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ).[10]
Molecular Conformation
The primary conformational variable is the dihedral angle between the planes of the quinoline and benzothiophene ring systems. Due to steric hindrance between the hydrogen atoms on adjacent rings, a perfectly coplanar arrangement is unlikely. A slight twist is expected, creating a non-planar conformation. In related structures, these dihedral angles can vary, leading to different crystal packing arrangements, a phenomenon known as polymorphism.[10]
Intermolecular Interactions and Crystal Packing
The crystal lattice will be stabilized by non-covalent interactions. Given the extended aromatic nature of the molecule, π-π stacking is highly probable. The packing could adopt several motifs:
-
Slip-stacked columns: Molecules stack on top of each other with a lateral offset, maximizing attractive π-system interactions. This was observed in one polymorph of BZQ and was associated with semiconductor behavior.[10]
-
Herringbone or zig-zag packing: Molecules pack in an edge-to-face arrangement, driven by C-H···π interactions. This motif, seen in the other BZQ polymorph, resulted in insulating properties.[10]
The specific packing will dictate the material's bulk properties, such as its mechanical hardness, optical characteristics, and conductivity.
Summary of Physicochemical Data
The following table summarizes the core physicochemical properties of the target compound.
| Property | Value | Source |
| CAS Number | 85111-44-0 | [8] |
| Molecular Formula | C₁₇H₁₁NS | [8] |
| Molecular Weight | 261.34 g/mol | Calculated |
| Exact Mass | 261.06122 g/mol | [8] |
| Calculated LogP | 4.5 - 5.5 | Estimated |
| Appearance | Likely a pale yellow or off-white crystalline solid | Inferred |
Implications for Drug Development and Materials Science
The structural elucidation of 2-(1-Benzothiophen-2-yl)quinoline is a critical first step toward understanding its potential applications.
-
In Medicinal Chemistry: A detailed crystal structure provides the basis for computational modeling and rational drug design. By understanding the molecule's precise shape and electrostatic potential, researchers can predict its binding affinity to biological targets. The scaffold could be explored for its potential as an antiplasmodial, anticancer, or antimicrobial agent, in line with findings for related compounds.[4]
-
In Materials Science: As demonstrated by the BZQ analogue, the crystal packing of such conjugated systems can profoundly influence their electronic and optical properties.[10] Depending on the packing motif, 2-(1-Benzothiophen-2-yl)quinoline could be investigated for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs), where charge transport through stacked π-systems is a key mechanism.
Conclusion
This guide has provided a comprehensive, technically-grounded framework for the synthesis, purification, crystallization, and complete structural characterization of 2-(1-Benzothiophen-2-yl)quinoline. While a published crystal structure remains elusive, the path to its discovery is clear. By following the detailed protocols and analytical workflows described herein, researchers can successfully elucidate its three-dimensional architecture. This foundational knowledge will be instrumental in unlocking the full potential of this hybrid heterocyclic system, paving the way for its development in either advanced therapeutic applications or next-generation organic materials.
References
-
2-(1-Benzothiophen-2-yl)-4H-1,3,4-oxadiazin-5(6H)-one. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodium agents. South African Journal of Chemistry. Available from: [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Scientific & Academic Publishing. Available from: [Link]
-
Dimorphs of a Benzothiophene-quinoline Derivative with Distinct Mechanical, Optical, Photophysical and Conducting Properties. ChemRxiv. Available from: [Link]
-
Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Journal of Pharmaceutical Research International. Available from: [Link]
-
Biological activities of quinoline derivatives. PubMed. Available from: [Link]
-
The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN-Bolivia Journal. Available from: [Link]
-
(Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate. MDPI. Available from: [Link]
-
Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. Available from: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available from: [Link]
-
Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. Available from: [Link]
-
Structures of benzo[h]quinoline and two of its natural derivatives. ResearchGate. Available from: [Link]
-
Rhenium(I) complex with 2-(benzothiazol-2-yl) quinoline: Synthesis, characterization, spectral properties and DFT/TDDFT investigations. ResearchGate. Available from: [Link]
-
Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Publishing. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecorfan.org [ecorfan.org]
- 4. Quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodium agents [scielo.org.za]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline (133610-12-5) for sale [vulcanchem.com]
- 7. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
